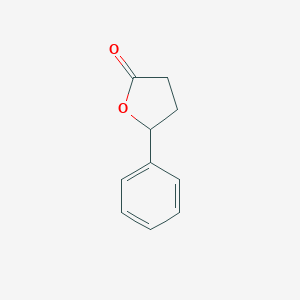

gamma-Phenyl-gamma-butyrolactone

説明

Significance of γ-Butyrolactone Core Structures in Natural Products and Biologically Active Molecules

The γ-butyrolactone (GBL) moiety, a five-membered ring containing an ester group, is a fundamental structural motif found in a vast array of natural products and biologically active molecules. mdpi.comnih.gov This prevalence in nature has made it a "privileged structure" in the field of medicinal chemistry, signifying its recurring presence in molecules with diverse and potent pharmacological activities. mdpi.comnih.gov The inherent chemical features of the GBL ring, including its polarity and potential for various chemical modifications, contribute to its ability to interact with a wide range of biological targets.

The significance of the γ-butyrolactone core is underscored by its presence in several FDA-approved drugs. nih.gov For instance, pilocarpine, an alkaloid containing a GBL ring, is used to treat glaucoma and dry mouth. mdpi.com Spironolactone and eplerenone (B1671536) are synthetic steroids that incorporate a γ-lactone at the C-17 position and function as aldosterone (B195564) antagonists for treating cardiovascular diseases. mdpi.com

Beyond clinically used drugs, the γ-butyrolactone scaffold is a key component in numerous natural products exhibiting a broad spectrum of biological effects, including:

Antibiotic activity: Lactivicin and other bicyclic butyrolactones have demonstrated potent inhibition of β-lactamase. mdpi.com

Antifungal properties: The α-methylene-γ-butyrolactone ring is a known pharmacophore in natural products with antifungal activity. mdpi.com

Anti-inflammatory effects: A variety of butyrolactones have been investigated for their ability to mitigate inflammation. nih.gov

Anticancer potential: The development of anticancer agents is a significant area of research for γ-butyrolactone-containing compounds. nih.gov

Neuroprotective effects: Certain phenolic γ-butyrolactones have shown promise in protecting against neurodegenerative processes. nih.gov

The widespread occurrence and diverse biological activities of molecules containing the γ-butyrolactone core have spurred considerable interest among synthetic and medicinal chemists. mdpi.comeijppr.com This has led to the development of numerous synthetic methodologies aimed at constructing and modifying this important scaffold to explore new therapeutic agents. mdpi.comnih.gov

Overview of Phenyl Substitution in the γ-Butyrolactone Framework

The introduction of a phenyl group to the γ-butyrolactone framework significantly influences its physicochemical properties and biological activity. The position of the phenyl substituent on the lactone ring—be it at the α, β, or γ position—dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules.

A phenyl group, being a bulky and hydrophobic substituent, can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors.

Research has demonstrated that phenyl substitution can confer or enhance a range of pharmacological activities in γ-butyrolactone derivatives. For example, γ-arylated γ-lactones are precursors to disubstituted tetrahydrofurans, a scaffold present in many bioactive molecules. researchgate.net In the context of cytotoxic activity against cancer cells, the presence and nature of an aryl substituent at the γ-position have been shown to be critical. nih.gov Specifically, a γ-biphenyl substituent was found to be optimal for cytotoxicity against various cancer cell lines. nih.gov

The synthesis of γ-phenyl-γ-butyrolactone and its derivatives has been an active area of investigation. Recent synthetic advancements include the use of photoredox and hydrogen atom transfer (HAT) catalysis for the efficient production of γ-butyrolactones, including those with α-phenyl substitution. acs.org

Research Landscape of γ-Phenyl-γ-butyrolactone and Its Derivatives

The research landscape for γ-phenyl-γ-butyrolactone and its derivatives is multifaceted, encompassing synthetic methodology development, investigation of pharmacological activities, and its identification as a metabolite of certain drugs.

From a synthetic perspective, various routes have been developed to access γ-phenyl-γ-butyrolactone. One notable method involves the dehydrogenation of 1-phenyl-1,4-butanediol. chemicalbook.com Other approaches have focused on the enantioselective synthesis of γ-substituted-γ-butyrolactones, highlighting the importance of stereochemistry in their biological activity. nus.edu.sg

In terms of biological and pharmacological research, derivatives of γ-butyrolactone with phenyl substitutions have been explored for a range of potential therapeutic applications. For instance, some derivatives have been investigated for their analgesic activity. jpccr.euderpharmachemica.com Studies have also been conducted on the spermicidal activity of certain γ-butyrolactone derivatives. nih.gov Furthermore, γ-ethyl-γ-phenyl-butyrolactone has been studied for its effects on neurotransmitter levels in the brain, suggesting a potential mechanism for its anticonvulsant and hypnotic properties. researchgate.net

Interestingly, α-phenyl-γ-butyrolactone has been identified as a metabolite in humans following the administration of drugs such as glutethimide, phenobarbital, and primidone. nih.gov This highlights the metabolic pathways that can lead to the formation of this compound in biological systems.

The continued exploration of γ-phenyl-γ-butyrolactone and its analogues is driven by the potential to discover new chemical entities with valuable pharmacological properties. The ability to synthetically modify the phenyl ring and the lactone core provides a rich platform for structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of these compounds for various biological targets.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUULUMEYIPECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870831 | |

| Record name | 5-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-76-0 | |

| Record name | γ-Phenyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 4,5-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-phenyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for γ Phenyl γ Butyrolactone and Analogues

Classical and Contemporary Approaches to γ-Butyrolactone Ring Formation

The formation of the γ-butyrolactone ring is a fundamental transformation in organic synthesis. Strategies range from the intramolecular cyclization of functionalized precursors to sophisticated oxidative and metal-catalyzed reactions that construct the ring from simpler starting materials.

Lactonization, the intramolecular esterification of a hydroxycarboxylic acid, is the most direct method for forming a lactone ring. wikipedia.org For γ-butyrolactones, the corresponding precursor is a 4-hydroxycarboxylic acid. The thermodynamic and kinetic favorability of forming a five-membered ring means that 4-hydroxy acids often cyclize spontaneously or under mild acidic or basic conditions. acs.orgwikipedia.org

The process typically involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The distal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the cyclic ester, the γ-butyrolactone. youtube.com This fundamental reaction, often a variation of Fischer esterification, remains a widely used and reliable method for synthesizing these heterocycles. youtube.com

Oxidative cyclization methods provide an alternative pathway to γ-lactones, often starting from unsaturated carboxylic acids or by functionalizing an unactivated C-H bond. These systems employ various oxidizing agents to generate a reactive intermediate that subsequently cyclizes.

A notable example involves the use of a peroxydisulphate-copper(II) chloride system in an aqueous medium to directly oxidize γ-aryl substituted butyric acids. tandfonline.com This method is highly regioselective, leading exclusively to the formation of the γ-butyrolactone through a stable benzylic radical intermediate. tandfonline.com Yields for this transformation can range from moderate to high (25-85%). tandfonline.com

Another powerful oxidative system utilizes manganese(III) acetate, often in combination with a co-oxidant like copper(II) triflate. nih.gov This system can effectively cyclize substrates such as 4-pentenylmalonates to generate γ-lactones in excellent yields. nih.gov The reaction proceeds via the formation of a radical intermediate which undergoes cyclization and subsequent oxidation to form the lactone ring. nih.gov Furthermore, flavin-dependent enzymes can catalyze oxidative cyclizations in natural product biosynthesis by generating an electrophilic carbon through oxidation, which is then attacked by an internal nucleophile to forge the ring. nih.gov

| Oxidative System | Substrate Type | Key Features | Reference |

| Peroxydisulphate-Copper(II) Chloride | γ-Aryl Butyric Acids | Highly regioselective for γ-lactone; proceeds via benzylic radical. | tandfonline.com |

| Manganese(III) Acetate / Copper(II) Triflate | 4-Pentenylmalonates | Excellent yields for bicyclic γ-lactones. | nih.gov |

| Flavin-dependent enzymes | Various | Biocatalytic; generates electrophilic center for cyclization. | nih.gov |

Metal catalysts have revolutionized the synthesis of complex molecules, and γ-butyrolactone formation is no exception. Catalysts based on palladium, gold, copper, and ruthenium have been developed to facilitate efficient and selective cyclization reactions. researchgate.netorganic-chemistry.org

Palladium(II) catalysts can enable the direct γ-lactonization of aliphatic carboxylic acids through a C(sp³)–H activation mechanism. acs.org This approach often involves a C-O reductive elimination from a high-valent palladium intermediate to form the lactone ring. acs.org Gold catalysts, such as Au₂O₃, are highly effective in catalyzing the cyclization of acetylenic acids to yield γ-lactones, demonstrating high chemo-, regio-, and stereoselectivity. organic-chemistry.org

Copper-catalyzed methods include the oxidative [3 + 2] cycloaddition of alkenes with anhydrides, using oxygen as the oxidant to afford γ-lactones in good to excellent yields. organic-chemistry.org Photocatalytic systems, for instance using Ru(bpy)₃Cl₂, also provide a mild and effective route to γ-lactones. organic-chemistry.org These diverse metal-catalyzed strategies offer broad substrate scope and compatibility with various functional groups, making them powerful tools for modern organic synthesis. researchgate.netorganic-chemistry.orgchemicalbook.com

| Metal Catalyst | Reaction Type | Substrate Example | Reference |

| Palladium(II) | C-H Activation/Lactonization | Aliphatic Carboxylic Acids | acs.org |

| Gold (Au₂O₃) | Cyclization of Acetylenic Acids | Functionalized Acetylenic Acids | organic-chemistry.org |

| Copper | Oxidative [3 + 2] Cycloaddition | Alkenes and Anhydrides | organic-chemistry.org |

| Ruthenium (photocatalyst) | Photocatalytic Lactonization | Various | organic-chemistry.org |

Specific Routes to γ-Phenyl-γ-Butyrolactone Scaffolds

The synthesis of the specific γ-phenyl-γ-butyrolactone structure requires methods that can precisely install the phenyl group at the γ-position of the lactone ring.

Phenylacetic acid and its derivatives are versatile starting materials for constructing the γ-phenyl-γ-butyrolactone core. These syntheses typically involve extending the two-carbon chain of phenylacetic acid by two additional carbons to create the necessary C4 backbone, followed by cyclization.

A direct approach involves the oxidative cyclization of 4-phenylbutanoic acid, which can be prepared from phenylacetic acid precursors. tandfonline.com As previously mentioned, the oxidation of γ-aryl butyric acids using a peroxydisulphate-copper(II) chloride system is a regioselective method that yields the corresponding γ-lactone. tandfonline.com In the case of 4-phenylbutanoic acid, this reaction would proceed through a stable benzylic radical at the C4 position, leading directly to γ-phenyl-γ-butyrolactone. tandfonline.com

A more modular approach begins with the esterification and subsequent alkylation of phenylacetic acid. The enantioselective alkylation of carboxylic acids at the α-position is a transformation of fundamental importance. nih.gov

Esterification: Phenylacetic acid is first converted into an ester, such as methyl or ethyl phenylacetate. This can be achieved through standard Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst, or by reacting it with an acid anhydride (B1165640). jocpr.com This step protects the carboxylic acid and activates the α-position for the subsequent alkylation step.

Synthesis via Phenylacetic Acid Derivatives

Catalytic Lactonization Protocols

Catalytic lactonization offers an efficient route to γ-butyrolactones. One such method involves the ruthenium-catalyzed oxidative lactonization of 1,4-butanediols. This process can merge multiple catalytic events, including alkyne-to-allene isomerization, transfer hydrogenative carbonyl allylation, and oxidative lactonization, to produce γ-lactones. For instance, the reaction of an alkyne with a lactol can yield a lactone, demonstrating the competency of this catalytic system. sigmaaldrich.com

Another approach utilizes Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, as a green and reusable catalyst for the synthesis of γ-butyrolactone. mdma.ch Furthermore, direct synthesis from allylic alcohols is achievable through a photoredox/HAT (Hydrogen Atom Transfer) catalysis under blue light irradiation, which employs a metal formate (B1220265) as a source of the carboxyl group, leading to the formation of γ-butyrolactone derivatives in high yields. mdpi.com The conventional industrial production of γ-butyrolactone often involves the catalytic dehydrogenation of 1,4-butanediol (B3395766) in the gaseous phase over a copper-chromium-based catalyst. researchgate.net

A summary of representative catalytic lactonization methods is presented in the table below.

| Starting Material | Catalyst/Reagent | Product | Key Features |

| 1,4-Butanediol | Ruthenium complex | γ-Lactone | Merges multiple catalytic events sigmaaldrich.com |

| Allylic Alcohols | Photoredox/HAT catalyst, Metal formate | γ-Butyrolactone derivatives | Direct synthesis under mild conditions mdpi.com |

| 1,4-Butanediol | Copper-chromium catalyst | γ-Butyrolactone | Industrial gas-phase dehydrogenation researchgate.net |

Approaches from Styrene (B11656) Oxide Intermediates

The use of styrene oxide as a precursor provides a pathway to phenyl-substituted γ-butyrolactones. Organo transition metal complexes can facilitate the transformation of styrene oxide. For example, the reaction of styrene oxide with lithium benzoylnickel carbonylate can yield trans-α,β-diphenyl-γ-butyrolactone. daicelchiral.com While this specific product is an analogue, the methodology highlights the potential of using substituted epoxides like styrene oxide to construct the γ-butyrolactone core with phenyl substituents.

Reduction of Phenylsuccinic Anhydride

The reduction of cyclic anhydrides presents a direct route to lactones. Succinic anhydride, upon reduction, yields γ-butyrolactone. This transformation can be achieved using various reducing agents, including catalytic transfer hydrogenation with unsupported ReOx nanoparticles and isopropanol (B130326) as a hydrogen donor. The mechanism is proposed to involve the dehydration of the corresponding dicarboxylic acid (succinic acid) to the anhydride, followed by hydrogenation. This principle is applicable to substituted anhydrides, thus the reduction of phenylsuccinic anhydride would be a viable method for the synthesis of γ-phenyl-γ-butyrolactone. Catalytic hydrogenation over palladium catalysts supported on alumina (B75360) xerogel has also been shown to be effective for the conversion of succinic acid to γ-butyrolactone, proceeding through a succinic anhydride intermediate.

Direct Conversion of γ-Aryl Carboxylic Acids

The direct conversion of γ-aryl carboxylic acids to their corresponding lactones is often a facile intramolecular cyclization. For instance, γ-hydroxy-α-(arylmethyl)carboxylic acids, which can be synthesized from γ-butyrolactone precursors, are often unstable. Upon protonation of their carboxylate salts, they readily undergo intramolecular condensation to form the corresponding lactones. This inherent reactivity provides a straightforward method for the final ring-closing step in the synthesis of γ-aryl-γ-butyrolactones. The synthesis of (S)-(+)-γ-butyrolactone-γ-carboxylic acid from L-glutamic acid is a known procedure, and this chiral lactone acid serves as a valuable intermediate for various natural product syntheses.

Stereoselective and Enantioselective Synthesis of Phenyl-γ-Butyrolactones

The biological activity of γ-butyrolactones is often dependent on their stereochemistry, making the development of stereoselective and enantioselective synthetic methods a critical focus. These methods aim to control the formation of stereocenters within the lactone ring, providing access to specific enantiomers or diastereomers.

Recent advances in this area include carbene, transition metal, and organo-catalyzed reactions to achieve stereoselective cyclization. For example, a tandem catalytic asymmetric aldol (B89426) reaction/cyclization of γ-aryl-substituted β,γ-didehydro-γ-butyrolactones with aldehydes has been developed to produce optically active trans-β,γ-disubstituted γ-butyrolactones with high enantiomeric excess.

Chiral Auxiliaries and Catalysts in Enantiomer Production

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. In the synthesis of γ-butyrolactones, chiral auxiliaries such as oxazolidinones have been widely used, particularly in stereoselective aldol reactions to establish contiguous stereocenters. The use of chiral catalysts provides a more atom-economical approach to enantioselective synthesis.

Key developments in catalytic enantioselective synthesis include:

Chiral Tin Dibromide: Used as a precatalyst in the tandem asymmetric aldol reaction/cyclization to yield trans-β,γ-disubstituted γ-butyrolactones with up to 99% ee.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been employed in the annulation of enals and aldehydes to produce γ-butyrolactones.

Chiral Amine-Squaramide: This bifunctional organocatalyst has been used in the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, affording chiral butyrolactams with excellent diastereo- and enantioselectivities.

Nickel-Chiral Ligand Complexes: A nickel-catalyzed enantioselective reductive coupling of acrylates with ketones, using a chiral quinoline-oxazoline ligand, provides access to chiral γ-butyrolactones bearing γ-quaternary stereocenters.

The table below summarizes some chiral catalysts and their applications in γ-butyrolactone synthesis.

| Catalyst/Auxiliary | Reaction Type | Product Stereochemistry |

| Chiral Tin Dibromide | Asymmetric Aldol Reaction/Cyclization | trans-β,γ-disubstituted γ-butyrolactones (up to 99% ee) |

| Chiral N-Heterocyclic Carbene | Annulation of Enals and Aldehydes | γ-Butyrolactones |

| Chiral Amine-Squaramide | Asymmetric Vinylogous Michael Addition | Chiral α,β-unsaturated γ-substituted butyrolactams (>99% ee) |

| Nickel/Chiral Quinoline-Oxazoline | Reductive Coupling of Acrylates and Ketones | Chiral γ-butyrolactones with γ-quaternary stereocenters |

| Chiral Oxazolidinones | Asymmetric Aldol Reaction | Diastereoselective formation of two contiguous stereocenters |

Resolution of Diastereomeric Derivatives

In cases where a stereoselective synthesis is not employed, the resolution of a racemic mixture is necessary to obtain the individual enantiomers. Kinetic resolution is a common technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted.

A method for the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones involves asymmetric esterification using a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM). This protocol has been shown to be effective for a range of substrates.

For the specific resolution of γ-phenyl-γ-butyrolactone, chromatographic methods using a chiral stationary phase are effective. For example, a CHIRALPAK ID-U column can be used in reversed-phase mode to separate the enantiomers of γ-phenyl-γ-butyrolactone.

Green Chemistry Principles in γ-Butyrolactone Synthesis

The application of green chemistry principles to the synthesis of γ-butyrolactones is a significant area of contemporary research, driven by the need for more sustainable and environmentally benign chemical processes. These approaches focus on the use of renewable feedstocks, the development of catalytic systems that minimize waste, and the utilization of less hazardous reagents and reaction conditions. Key strategies include the catalytic upgrading of biomass, the use of biocatalysis, and the incorporation of carbon dioxide as a C1 feedstock.

Catalytic Conversion of Biomass-Derived Feedstocks

A prominent green strategy for producing γ-butyrolactone (GBL) involves the catalytic hydrogenation of precursors derived from lignocellulosic biomass. nih.govrsc.org One such pathway begins with furfural, which can be obtained from the hemicellulose fraction of biomass. nih.govresearchgate.net Furfural is catalytically oxidized to 2-furanone, which is then hydrogenated to yield GBL. nih.govrsc.org

This process exemplifies several green chemistry principles. The starting materials are renewable, reducing dependence on petrochemicals. societyforscience.org Furthermore, research has focused on developing highly efficient and recyclable heterogeneous catalysts. For instance, a catalyst composed of palladium supported on humin-derived activated carbon (Pd/HAC) has been shown to be effective for the hydrogenation of 2-furanone to GBL. nih.govrsc.org Humin, a carbonaceous side-product from the acid-catalyzed conversion of carbohydrates, is valorized in this context, turning a waste stream into a valuable catalyst support. rsc.orgresearchgate.net This heterogeneous catalyst can be easily recovered and recycled for multiple reaction cycles with only a marginal loss in activity, a key advantage for industrial applications. nih.govrsc.org The reaction can be performed under mild conditions, and even water has been explored as a green solvent, although product separation can be challenging due to the high solubility of GBL. nih.gov

| Parameter | Value | Source |

| Catalyst | 4% Palladium on Humin-Derived Activated Carbon (Pd/HAC) | rsc.org, nih.gov |

| Substrate | 2-Furanone (from biomass-derived furfural) | rsc.org, rsc.org |

| Product | γ-Butyrolactone (GBL) | rsc.org, nih.gov |

| Temperature | Room Temperature | nih.gov |

| Pressure | 0.5 MPa H₂ | nih.gov |

| Solvent | Tetrahydrofuran (B95107) (THF) | nih.gov |

| Time | 3 hours | nih.gov |

| Isolated Yield | 89% | nih.gov |

| Catalyst Recyclability | Successful for five consecutive cycles | rsc.org, nih.gov |

Biocatalytic and Biomimetic Syntheses

Biocatalysis offers a powerful green alternative for the synthesis of complex and stereochemically pure γ-butyrolactones. Enzymes operate under mild conditions and exhibit high selectivity, often precluding the need for protecting groups and reducing the formation of byproducts.

One approach involves the use of whole microbial cultures or isolated enzymes to perform specific transformations. For example, fungal strains such as Acremonium roseum and Fusarium oxysporum have been used to transform nerylacetone (B1225463) into a natural γ-butyrolactone derivative with high enantiomeric excess. nih.gov This highlights the potential of biotransformations for creating chiral lactones from readily available precursors.

In another example, the biosynthesis of γ-butyrolactone hormones has inspired the development of biocatalytic methods. nih.govnih.gov The synthesis of (R)-paraconyl alcohol, a key intermediate for these hormones, has been achieved through efficient chemical routes, while the final stereoselective hydroxylations can be performed using biocatalytic methods. nih.govacs.org Specifically, NADPH-dependent ketoreductases, such as ScbB, have been successfully expressed and used to convert A-factor-type molecules into more complex hormones. nih.govacs.org The development of NADPH recycling systems is a crucial component of this strategy, making the process more economically viable and sustainable. nih.gov Tandem biocatalytic systems, combining stereoselective aldolases and stereocomplementary ketoreductases, have also been devised to produce various chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. acs.org

| Method | Organism/Enzyme | Substrate | Product | Key Finding | Source |

| Microbial Transformation | Fusarium oxysporum AM13 | Nerylacetone | (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 61% yield, 82% ee | nih.gov |

| Microbial Transformation | Acremonium roseum AM336 | Nerylacetone | (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 24% yield, 94% ee | nih.gov |

| Enzymatic Reduction | Ketoreductase (ScbB) | A-factor-type γ-butyrolactones | SCB hormones | Biocatalytic access to complex GBL hormones | nih.gov, acs.org |

| Tandem Biocatalysis | Aldolases & Ketoreductases | Aldehydes & 2-oxoacids | 3- and 4-substituted-2-hydroxy-4-butyrolactones | Stereodivergent route to chiral lactones | acs.org |

Carbon Dioxide as a Renewable C1 Feedstock

A cutting-edge green chemistry approach involves using carbon dioxide (CO₂), a greenhouse gas, as a renewable one-carbon building block. acs.org A recently developed method allows for the direct synthesis of γ-butyrolactones from allylic alcohols and CO₂. acs.orgnih.gov This transformation is achieved through the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org In this process, a CO₂ radical anion (CO₂•–) is generated from a metal formate, which then adds to the alkene of the allylic alcohol. acs.orgnih.gov A subsequent intramolecular cyclization between the newly formed carboxylic acid and the existing alcohol moiety yields the γ-butyrolactone ring. acs.org This method is notable not only for its use of CO₂ but also for its high efficiency and the mild conditions under which it proceeds, representing a significant advance in sustainable lactone synthesis. acs.org

Chemical Reactivity and Mechanistic Insights of γ Phenyl γ Butyrolactone

Hydrolytic Pathways of the Lactone Ring

As a cyclic ester, γ-Phenyl-γ-butyrolactone undergoes hydrolytic ring-opening, a reaction whose pathway is highly dependent on the pH of the medium. The general principles of lactone hydrolysis are well-established for the parent compound, γ-butyrolactone (GBL), and are applicable here. google.com

Under basic conditions, such as in an aqueous solution of sodium hydroxide, the lactone ring is readily opened. The hydrolysis is rapid and essentially irreversible, proceeding through a nucleophilic acyl substitution mechanism to yield the corresponding carboxylate salt, sodium 4-hydroxy-4-phenylbutanoate. google.comwikipedia.org In strongly alkaline solutions (e.g., pH 12), the conversion of GBL to its hydroxy acid salt is completed within minutes. google.com

In acidic aqueous solutions, the hydrolysis is significantly slower and leads to an equilibrium between the lactone and its ring-opened form, 4-hydroxy-4-phenylbutanoic acid. google.comnih.gov For the parent GBL in pure water, this equilibrium mixture is composed of approximately 67% lactone and 33% of the corresponding γ-hydroxybutyric acid (GHB) after several months. nih.gov This equilibrium is reached much faster, within days, under strongly acidic conditions (e.g., pH 2). google.comnih.gov The reaction is catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The presence of the phenyl group at the gamma position influences the electron density and stability of intermediates, but the fundamental acid- and base-catalyzed pathways remain the primary routes for hydrolysis. Additionally, enzymatic hydrolysis, for instance using lipases, has been shown to be an effective method for the ring-opening of substituted γ-butyrolactones. researchgate.net

Reduction Reactions of the Carbonyl Moiety

The carbonyl group of the lactone ring in γ-Phenyl-γ-butyrolactone can be reduced to a primary alcohol. This reaction typically involves the use of strong reducing agents, such as lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). wikipedia.org The reduction of the ester functionality results in the cleavage of the lactone ring, ultimately forming a diol. wikipedia.org

Specifically, the reduction of γ-Phenyl-γ-butyrolactone yields 1-phenyl-1,4-butanediol. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by the ring-opening cleavage of the C-O bond to release the alkoxide. A second hydride transfer then reduces the intermediate aldehyde to the primary alcohol. This transformation is a common and synthetically useful reaction for converting lactones into diols, which are versatile intermediates in organic synthesis. wikipedia.org

Oxidation Processes

The oxidation of γ-butyrolactones can occur at several positions, leading to different products depending on the oxidant and reaction conditions.

Ring-Opening Oxidation : Autoxidation of the parent γ-butyrolactone can lead to the formation of succinic acid, which involves the cleavage of the lactone ring. rsc.org

Oxidation at the Alpha-Carbon : The carbon atom alpha to the carbonyl group can be oxidized. For instance, the oxidation of 2-phenylhydrazono-γ-butyrolactone, a derivative of GBL, can yield an α-keto-γ-butyrolactone. chemicalbook.com This indicates that the α-position is susceptible to oxidation, leading to further functionalization.

Oxidation at the Gamma-Carbon : While often considered a synthetic route to the lactone, the oxidation of the γ-C-H bond is a key reaction. γ-Phenyl-γ-butyrolactone can be synthesized by the catalytic dehydrogenation (an oxidative process) of 1-phenyl-1,4-butanediol. mdpi.com Similarly, the oxidation of tetrahydrofuran (B95107) (the parent ether) at the carbon adjacent to the oxygen yields γ-butyrolactone. youtube.comacs.orgorganic-chemistry.org Over-oxidation during these processes can lead to ring-opened products like γ-hydroxybutyric acid. youtube.com This susceptibility to oxidation at the γ-position is a notable feature of the lactone's chemical environment.

Alpha-Carbon Deprotonation and Subsequent Reactions

The hydrogen atoms on the carbon alpha to the carbonyl group (the α-carbon) of γ-Phenyl-γ-butyrolactone are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). researchgate.net This deprotonation generates a resonance-stabilized enolate anion. acs.orgacs.orggoogle.com

The formation of this enolate is a crucial step that opens up a variety of synthetic pathways for carbon-carbon bond formation at the α-position. acs.org The enolate acts as a potent nucleophile and can react with various electrophiles in reactions such as:

Alkylation : Reaction with alkyl halides allows for the introduction of alkyl substituents at the α-carbon. The synthesis of various α-alkyl-substituted γ-butyrolactones demonstrates this reactivity. acs.org

Aldol (B89426) Reactions : The enolate can add to aldehydes or ketones to form β-hydroxy lactones. acs.orggoogle.com

Acylation : Reaction with acyl chlorides or anhydrides can introduce an acyl group at the α-position.

These reactions are fundamental in synthetic organic chemistry for building molecular complexity, and the ability to form an enolate from γ-Phenyl-γ-butyrolactone makes it a versatile building block. acs.orgacs.org

Ring-Opening Mechanisms and Intermediates

The opening of the lactone ring is a characteristic reaction that can be initiated by various reagents and conditions, proceeding through different intermediates.

A key example is ring-opening polymerization (ROP), where a cyclic monomer is converted into a polymer. For γ-butyrolactone and its derivatives, ROP is thermodynamically challenging due to the relatively low strain of the five-membered ring. rsc.org However, the reaction can be driven under specific catalytic conditions. The mechanism often involves the coordination of the lactone to a metal center, followed by nucleophilic attack by an initiator, leading to ring cleavage.

Non-polymerization ring-opening can also occur. For example, γ-butyrolactone reacts with bromo-boron subphthalocyanine (B1262678) under heating, resulting in the cleavage of the endocyclic C-O bond and addition of the resulting bromoalkoxy group to the boron center. This highlights a pathway that does not involve the carbonyl group directly in the initial attack.

Formation and Stability of Oxocarbenium Ions

In acidic media, the protonation of the carbonyl oxygen is the initial step in many ring-opening reactions, such as acid-catalyzed hydrolysis. This protonation generates a resonance-stabilized cation, which can be described as an oxocarbenium ion. mdpi.com

Studies involving the protonation of γ-butyrolactone in superacidic systems (e.g., HF/AsF₅) have allowed for the isolation and characterization of the resulting protonated species, [ (CH₂)₃OCOH]⁺[AsF₆]⁻. mdpi.com In these highly acidic and non-nucleophilic environments, the protonated lactone is stable and does not undergo ring-opening. This observation suggests that the oxocarbenium ion intermediate is relatively stable and that ring-opening requires a subsequent nucleophilic attack to proceed. mdpi.com

Influence of Substituents and Ring Strain on Reaction Kinetics

The kinetics of ring-opening reactions are significantly influenced by the structure of the lactone, particularly by ring strain and the nature of any substituents.

Ring Strain : The five-membered γ-butyrolactone ring possesses a relatively low amount of ring strain compared to smaller lactones (e.g., β-propiolactone) or some larger rings. rsc.org This low strain energy means there is a smaller thermodynamic driving force for ring-opening reactions like polymerization, which often results in slower reaction rates and unfavorable equilibrium positions. rsc.org

Intermolecular Interactions and Hydrogen Bonding Studies

The intermolecular forces of γ-phenyl-γ-butyrolactone are primarily dictated by two key structural features: the polar lactone ring and the nonpolar phenyl group. The lactone moiety contains two oxygen atoms—a carbonyl oxygen (C=O) and an ester-like, in-ring ether oxygen (C-O-C). These features, particularly the carbonyl group, allow the molecule to act as a hydrogen bond acceptor. The phenyl group introduces the potential for hydrophobic and π-system interactions.

While specific crystallographic or detailed spectroscopic studies on γ-phenyl-γ-butyrolactone's hydrogen bonding are not extensively documented in publicly available literature, significant insights can be drawn from comprehensive studies on its parent compound, γ-butyrolactone (GBL). These studies provide a strong model for understanding the fundamental interactions involving the lactone ring system.

Hydrogen Bonding at the Carbonyl Oxygen

The most significant site for intermolecular interaction on the lactone ring is the carbonyl oxygen. It functions as a potent hydrogen bond acceptor, readily interacting with proton-donating species.

Computational and spectroscopic investigations of a 1:1 complex between GBL and phenol (B47542) (a classic hydrogen bond donor) have demonstrated the formation of a relatively strong hydrogen bond. nih.govacs.org In this interaction, the hydroxyl group of phenol donates its proton to the carbonyl oxygen of GBL. nih.gov This interaction is the most stable conformation of the complex and is significantly stronger than any potential interactions with the in-ring ether oxygen. researchgate.net

Similarly, studies on the interaction between GBL and water show that hydrogen bonding is the primary stabilizing force. acs.orgdigitellinc.com Computational analyses have identified multiple possible conformations for the GBL-water complex. The most stable and prevalent of these involves a hydrogen bond where a water molecule acts as the donor to the lactone's carbonyl oxygen. acs.org While interactions with the ester oxygen are also possible, the carbonyl-bound structure is the global minimum on the potential energy surface. acs.org This preference is confirmed by matrix isolation FTIR spectroscopy, which shows that transitions corresponding to the carbonyl-bound complex are significantly more intense. acs.org

The table below summarizes key computational and experimental findings from the study of the phenol-GBL complex, which serves as a model for the hydrogen-accepting capability of the butyrolactone ring present in γ-phenyl-γ-butyrolactone.

| Parameter | Description | Value/Observation | Reference |

|---|---|---|---|

| Interaction Type | Primary hydrogen bond in the Phenol-GBL complex. | O-H (phenol) ··· O=C (GBL) | nih.gov |

| Interaction Strength | Classification of the hydrogen bond. | Relatively Strong | nih.govacs.org |

| Role of GBL | Function of the GBL molecule in the hydrogen bond. | Proton Acceptor | nih.gov |

| Calculated Binding Energy (BSSE corrected) | Energy stabilizing the 1:1 complex (M06-2X/6-31+G*). | -30.83 kJ/mol | acs.org |

| Experimental ν(OH) Frequency Shift | Redshift of the phenol O-H stretching frequency upon complexation, measured via Ion Dip IR Spectroscopy. | -171 cm⁻¹ | nih.gov |

Other Intermolecular Forces

Beyond the primary hydrogen bonding at the carbonyl site, other forces contribute to the condensed-phase behavior of γ-phenyl-γ-butyrolactone.

Van der Waals Interactions: A wave function analysis of the GBL-water complex revealed that the structures are additionally stabilized by weak van der Waals forces. acs.org

Hydrophobic and π-π Interactions: The presence of the phenyl group introduces the possibility of hydrophobic interactions with nonpolar molecules or regions of larger molecules. In biological contexts, such as the binding of γ-butyrolactones to receptor proteins, the ligand often fits into a hydrophobic cavity. nih.gov Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems.

C–H···O Interactions: Molecular dynamics simulations on pure GBL have shown that weak C–H···O hydrogen bonds involving the carbonyl oxygen are present, contributing to the local structure of the liquid. researchgate.net

Protonation and Cation-Anion Interactions: In superacidic media, γ-butyrolactone undergoes protonation exclusively at the carbonyl oxygen. nih.gov In the resulting crystalline salts, such as [(CH₂)₃OCOH]⁺[AsF₆]⁻, a moderate hydrogen bond is observed between the newly formed O-H group and the fluoride (B91410) anion (O-H···F). nih.gov This highlights the carbonyl oxygen's role as the primary site of electrophilic attack and subsequent strong intermolecular interaction.

Biological and Pharmacological Activities of γ Phenyl γ Butyrolactone and Derivatives

Anticonvulsant Activity

The γ-butyrolactone (GBL) scaffold has been a subject of interest in the development of anticonvulsant agents. Research has shown that derivatives of GBL substituted at the α- and/or γ-positions can prevent seizures induced by various convulsant agents. wustl.edu

A notable derivative, γ-ethyl-γ-phenyl-butyrolactone (EFBL), combines the structural features of the anticonvulsant γ-hydroxy-γ-ethyl-γ-phenylbutyramide (HEPB) and the hypnotic γ-butyrolactone (GBL), inheriting both properties. nih.gov Studies on its mechanism of action revealed that EFBL increases dopamine (B1211576) (DA) and noradrenaline (NA) levels in the brain in a dose-dependent manner. nih.gov This effect on catecholamines is believed to contribute to its anticonvulsant properties, suggesting a potential for treating refractory epilepsy. nih.gov

The anticonvulsant properties of various substituted γ-butyrolactones have been evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. nih.gov While many older anticonvulsant drugs are structurally related to phenobarbital, newer compounds, including those with a γ-butyrolactone core, are being explored. google.com The structural requirements for activity in the MES screen often include a large hydrophobic group, while for the scPTZ screen, a smaller, less hydrophobic group is often preferred. nih.gov

Table 1: Anticonvulsant Activity of selected γ-Butyrolactone Derivatives and Related Compounds This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparison between studies may be limited by differing methodologies.

| Compound/Derivative | Test Model | Observation | Reference |

| α-Ethyl-α-methyl GBL | Pentylenetetrazol, β-EMGBL, picrotoxin-induced seizures in mice and guinea pigs | Prevented seizures | wustl.edu |

| α,α-Dimethyl GBL | Pentylenetetrazol, β-EMGBL, picrotoxin-induced seizures in mice and guinea pigs | Prevented seizures | wustl.edu |

| γ-Ethyl-γ-methyl GBL | Pentylenetetrazol, β-EMGBL, picrotoxin-induced seizures in mice and guinea pigs | Prevented seizures | wustl.edu |

| γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | Mouse brain catecholamine levels | Increased dopamine and noradrenaline levels | nih.gov |

| 3-Aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline derivatives | MES and scPTZ seizure models in mice | Most compounds showed protection from MES seizures; one was active in the scPTZ test. | nih.gov |

Anticancer Activity

The γ-butyrolactone moiety is a privileged structure found in various biologically active molecules, including several FDA-approved anticancer agents. nih.govmdpi.com

Activity Against Specific Cell Lines (e.g., Leukemia)

Research has consistently shown that certain α-methylene-γ-phenyl-γ-butyrolactone derivatives exhibit potent growth inhibitory activity against leukemia cell lines. nih.govnih.gov One study synthesized γ-aryloxymethyl-α-methylene-γ-phenyl-γ-butyrolactones and found they had strong growth inhibitory effects on leukemia cells. nih.gov The potency was influenced by the nature of the aryl portion, with quinoline-substituted derivatives being more active than those with naphthalene (B1677914) or benzene (B151609) rings. nih.gov

Another study focused on α-methylene-γ-(4-substituted phenyl)-γ-butyrolactone derivatives bearing thymine, uracil, and 5-bromouracil. nih.gov These compounds also demonstrated strong growth inhibitory activity against leukemia cell lines. The anticancer potency was found to be dependent on the substituent on the Cγ-phenyl ring, with the order being 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F. nih.gov

Table 2: Anticancer Activity of γ-Phenyl-γ-butyrolactone Derivatives Against Leukemia Cell Lines

| Compound Series | Key Finding | Reference |

| γ-Aryloxymethyl-α-methylene-γ-phenyl-γ-butyrolactones | Strong growth inhibitory activity against leukemia cell lines. Potency order for aryl portion: quinoline (B57606) > 8-hydroxyquinoline (B1678124) > 2-methylquinoline (B7769805) >> naphthalene >> benzene. | nih.gov |

| α-Methylene-γ-(4-substituted phenyl)-γ-butyrolactone bearing thymine, uracil, and 5-bromouracil | Strong growth inhibitory activity against leukemia cell lines. Potency order for Cγ-phenyl substituents: 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F. | nih.gov |

| α-Methylidene-γ-butyrolactones bearing coumarin, flavone, xanthone, carbazole, and dibenzofuran (B1670420) moieties | Demonstrated strong growth inhibitory activity against leukemia cancer cells. |

Identification of Lead Scaffolds for Oncological Applications

The γ-butyrolactone scaffold is considered a valuable starting point for the development of new anticancer drugs. eijppr.com The semisynthetic derivatives of podophyllotoxin, etoposide, and teniposide, which contain a γ-butyrolactone ring, are approved anticancer agents used for treating lymphoma, leukemia, and various solid tumors. nih.govmdpi.com

Studies have aimed to identify structural features that enhance the anticancer activity of γ-butyrolactone derivatives. For instance, α-methylene-γ-butyrolactones with an aromatic moiety at the γ-position have been a focus. nih.gov The comparison of different chromophores attached to the α-methylidene-γ-butyrolactone core established a potency order, with dibenzofuran derivatives showing strong inhibitory activities against leukemia.

Antimicrobial Activities

The γ-butyrolactone ring is a pharmacophore present in natural products with antimicrobial properties. nih.gov

Antibacterial Efficacy

Synthetic γ-butyrolactones have shown promising antibacterial activities. nih.gov A study involving the synthesis of a series of γ-butyrolactone derivatives and their evaluation for antimicrobial activity found them to be active against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Salmonella Typhi) bacteria when compared to the standard drug ciprofloxacin. eijppr.com

Specifically, certain derivatives showed good activity against B. subtilis and S. aureus. Others were more effective against P. aeruginosa, E. coli, and S. typhi. eijppr.com These findings suggest that the γ-butyrolactone scaffold is a viable candidate for developing new antibacterial agents to combat the growing issue of antibiotic resistance. eijppr.com

Table 3: Antibacterial Activity of Synthesized γ-Butyrolactone Derivatives

| Bacterial Strain | Activity Level | Reference |

| Bacillus subtilis | Good | eijppr.com |

| Staphylococcus aureus | Good | eijppr.com |

| Pseudomonas aeruginosa | Better | eijppr.com |

| Escherichia coli | Better | eijppr.com |

| Salmonella typhi | Better | eijppr.com |

Antifungal Efficacy

The α-methylene-γ-butyrolactone scaffold has been identified as a significant pharmacophore in the development of new antifungal agents. nih.govnih.gov Research has demonstrated that derivatives of this structure exhibit notable efficacy against various plant pathogenic fungi.

A series of novel α-methylene-γ-butyrolactone (MBL) derivatives containing both heterocyclic and phenyl rings were synthesized and evaluated for their antifungal properties. acs.org Several of these compounds displayed promising inhibitory activity against a range of fungi. acs.org Notably, one of the most potent compounds exhibited an EC₅₀ value of 0.50 mg/L against Valsa mali, outperforming the commercial fungicide famoxadone (B114321). acs.org Further investigation into the mechanism of action revealed that this compound induces cell deformation, mitochondrial reduction, and increased cell membrane permeability in V. mali. acs.org

In another study, new ester and ether derivatives containing the α-methylene-γ-butyrolactone moiety were synthesized and tested against Colletotrichum lagenarium and Botrytis cinerea. nih.gov The majority of these compounds showed moderate to significant fungicidal activity. nih.gov Structure-activity relationship (SAR) analysis indicated that derivatives with electron-withdrawing groups on the benzene ring, particularly those containing halogen atoms, exhibited enhanced antifungal activity. nih.gov For instance, certain halogenated derivatives displayed excellent fungicidal activity against C. lagenarium with IC₅₀ values as low as 7.68 µM. nih.gov

Furthermore, the introduction of a benzothiophene (B83047) moiety into the α-methylene-γ-butyrolactone structure has yielded compounds with considerable antifungal efficacy. nih.gov Some of these derivatives demonstrated broad-spectrum activity against pathogenic fungi and oomycetes. nih.gov Specifically, compounds with 3-fluoro and 4-chloro substitutions on the phenyl ring showed excellent activity against Rhizoctonia solani, comparable to the commercial fungicide tebuconazole, and significant inhibitory effects against Valsa mali, surpassing both famoxadone and carabrone. nih.gov The in vivo protective and curative effects of one of these compounds against R. solani were found to be equivalent to those of tebuconazole. nih.gov

Table 1: Antifungal Activity of Selected α-Methylene-γ-Butyrolactone Derivatives

| Compound/Derivative | Target Fungi | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Heterocycle and phenyl-containing MBL | Valsa mali | EC₅₀ | 0.50 mg/L | acs.org |

| Halogenated ester derivative | Colletotrichum lagenarium | IC₅₀ | 7.68 µM | nih.gov |

| MBL with benzothiophene & 3-F-Ph | Rhizoctonia solani | EC₅₀ | 0.94 mg L⁻¹ | nih.gov |

| MBL with benzothiophene & 4-Cl-Ph | Rhizoctonia solani | EC₅₀ | 0.99 mg L⁻¹ | nih.gov |

| MBL with benzothiophene & 3-F-Ph | Valsa mali | EC₅₀ | 2.26 mg L⁻¹ | nih.gov |

| MBL with benzothiophene & 4-Cl-Ph | Valsa mali | EC₅₀ | 1.67 mg L⁻¹ | nih.gov |

| 4-Phenyl-3-phenyl-2-methylenebutyrolactone | Colletotrichum lagenarium | IC₅₀ | 22.8 µM | nih.govbohrium.com |

Role of α-Methylene-γ-Butyrolactone Moiety as a Pharmacophore

The α-methylene-γ-butyrolactone ring is a key structural feature found in numerous natural products and is recognized as a natural pharmacophore for antifungal activity. nih.govnih.gov This moiety is a crucial bio-functional group in the structure of compounds like carabrone, which exhibits potent antifungal properties. nih.gov The inherent biological activity of this lactone ring has prompted extensive research into the synthesis of its derivatives to develop novel and effective fungicidal agents. nih.govnih.gov

SAR studies have consistently highlighted the importance of the α-methylene-γ-butyrolactone ring in the antifungal efficacy of its derivatives. nih.govnih.gov The biological activity is significantly influenced by the nature and position of substituents on the lactone ring and any associated aromatic structures. nih.govnih.gov For instance, the introduction of an aromatic ring at the γ-position of the lactone has been shown to enhance antifungal activity against pathogens like Colletotrichum lagenarium. nih.govnih.gov

Furthermore, the electronic properties of substituents on the phenyl ring play a critical role. nih.gov The presence of electron-withdrawing groups, such as halogens, tends to increase fungicidal activity compared to electron-donating groups. nih.govnih.gov The position of these substituents on the benzene ring also matters, with meta-substitution often leading to greater potency compared to ortho- or para-substitution. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have further suggested that the introduction of bulky and negatively charged groups can favor the antifungal activity of these MBL derivatives. acs.org These findings underscore the α-methylene-γ-butyrolactone moiety as a versatile and crucial pharmacophore for the design and development of new antifungal compounds. nih.govacs.orgnih.gov

Neurobiological and Neuropharmacological Effects

Neuroprotective Effects

Derivatives of γ-butyrolactone have demonstrated significant potential as neuroprotective agents in various experimental models. mdpi.comnih.govnih.gov These compounds have been shown to protect against neuronal damage induced by a range of neurotoxic insults.

One area of investigation has been their efficacy in models of ischemic stroke. In a study using a rodent model of transient middle cerebral artery occlusion, treatment with γ-butyrolactone (GBL), along with its precursor 1,4-butanediol (B3395766) and its metabolite γ-hydroxybutyric acid (GHB), resulted in a significant reduction in infarct volume. nih.gov This suggests a protective effect against focal cerebral ischemia. nih.gov

Furthermore, γ-butyrolactone derivatives have been explored for their potential in treating neurodegenerative disorders. mdpi.com For example, a synthetic γ-butyrolactone derivative, 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO), has been shown to protect against Aβ₂₅₋₃₅-induced cytotoxicity in PC12 cells, a model for Alzheimer's disease. nih.gov The proposed mechanism for this protective effect involves the inhibition of reactive oxygen species (ROS) production and the autophagy process. nih.gov In vivo studies have further supported the potential of 3BDO by demonstrating its ability to rescue memory and lower Aβ levels in the brains of mice. nih.gov

Natural sources have also yielded γ-butyrolactone compounds with neuroprotective properties. Phenolic γ-butyrolactones found in Cinnamomum cassia have exhibited neuroprotective effects against tunicamycin-induced cell death in human dopaminergic neuroblastoma SH-SY5Y cells. mdpi.com Similarly, japonipene C, a γ-butyrolactone from Petasites japonicas, has been identified as the active compound responsible for the neuroprotective effects of the plant's extract. mdpi.com Butyrolactone I, a marine fungal metabolite, has been shown to prevent cognitive deficits in a zebrafish model of aluminum trichloride-induced neurotoxicity by mitigating neuroinflammation and oxidative stress. nih.gov

Table 2: Neuroprotective Effects of γ-Butyrolactone and its Derivatives

| Compound/Derivative | Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| γ-Butyrolactone (GBL) | Rodent transient middle cerebral artery occlusion | Reduced infarct volume | Protection against focal cerebral ischemia | nih.gov |

| 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) | Aβ₂₅₋₃₅-induced cytotoxicity in PC12 cells | Protection against cytotoxicity | Inhibition of ROS production and autophagy | nih.gov |

| 3BDO | Mouse model of Alzheimer's disease | Memory rescue and lowered brain Aβ levels | Aβ lowering activity | nih.gov |

| Phenolic γ-butyrolactones | Tunicamycin-induced cell death in SH-SY5Y cells | Neuroprotection | Not specified | mdpi.com |

| Japonipene C | Not specified | Neuroprotective effect | Not specified | mdpi.com |

| Butyrolactone I | AlCl₃-injured zebrafish | Prevention of cognitive deficits | Relief of inflammation and oxidative stress | nih.gov |

Influence on Central Nervous System Neurotransmitter Levels

Dopamine Metabolism and Accumulation

γ-Butyrolactone and its derivatives have been shown to exert a significant influence on dopamine (DA) metabolism and accumulation in the brain. nih.govresearchgate.netnih.gov The administration of γ-ethyl-γ-phenyl-butyrolactone (EFBL), a compound combining the structural features of an anticonvulsant and a hypnotic, led to a dose-dependent increase in brain DA levels in mice. researchgate.netnih.gov This increase was sustained, with DA levels remaining enhanced by 80% over a 24-hour period. researchgate.netnih.gov The parent compounds, γ-hydroxy-γ-ethyl-γ-phenylbutyramide (HEPB) and γ-butyrolactone (GBL), also increased DA levels. researchgate.netnih.gov EFBL was observed to reverse the effects of chlorpromazine (B137089) and potentiate those of phenelzine (B1198762) on DA levels, suggesting an interaction with dopaminergic pathways. researchgate.netnih.gov These effects are attributed to the compound's action on presynaptic dopaminergic receptors. researchgate.netnih.gov

Further studies have investigated the impact of GBL on DA release and its metabolites. Following a GBL injection, DA content increased significantly in the frontal cortex, nucleus accumbens, and striatum. nih.gov Concurrently, the accumulation rate of 3-methoxytyramine, an index of DA release, was markedly reduced in these brain regions. nih.gov While DA levels remained elevated 90 minutes post-treatment, DA release returned to baseline in the frontal cortex but stayed low in the striatum and nucleus accumbens. nih.gov This suggests that GBL can uncouple DA levels from its release, likely due to an increase in the in situ metabolism of newly synthesized DA during the blockade of DA neuronal firing. nih.gov The GBL-induced increase in striatal DA synthesis has been shown to be dependent on GABAB receptors, as this effect was absent in GABAB(1)-/- mice. nih.gov Additionally, the elevation of DA levels in the prefrontal cortex induced by GBL is sensitive to tyrosine availability, indicating that increased DA synthesis may not be a prerequisite for tyrosine to affect pharmacologically elevated prefrontal cortex DA levels. nih.gov

GABAergic System Interactions

γ-Butyrolactone and its derivatives interact with the GABAergic system, primarily through their relationship with γ-hydroxybutyric acid (GHB), a metabolite of γ-aminobutyric acid (GABA). nih.govnih.gov The pharmacological effects of GBL are largely mediated through its conversion to GHB, which then acts on the GABAergic system. nih.gov

Studies have shown that the in vivo effects of GBL are mediated by GABAB receptors. doaj.org In mice lacking functional GABAB receptors (GABAB(1)-/- mice), the typical effects of GBL, such as hypolocomotion and hypothermia, were absent. nih.gov This indicates that the actions of GBL are dependent on the presence of functional GABAB receptors. nih.gov

Long-term administration of GBL can lead to alterations in the GABAergic system. nih.gov In a study where mice received GBL for 12 weeks, a decrease in GABA-mediated synaptic activity was observed. nih.gov This was evidenced by a reduced motor activity depression in response to the GABA-mimetic muscimol (B1676869) and a decrease in the binding of GABA to its receptors in several brain regions, including the cerebral cortex, cerebellum, and striatum. nih.gov Furthermore, the typical reduction in GABA accumulation following an acute GBL injection was significantly attenuated in the long-term GBL-treated mice. nih.gov These findings suggest that chronic exposure to GBL can lead to a downregulation of GABA receptors, providing a potential mechanism for the development of tolerance to its effects. nih.gov

Anti-inflammatory Properties

Derivatives of γ-butyrolactone have demonstrated notable anti-inflammatory activities through various mechanisms of action. Research has shown that certain γ-butyrolactone derivatives can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response. mdpi.com For instance, a santonine-derived butyrolactone and a novel phthalide-based butyrolactone have been reported to inhibit the NF-κB pathway, with the latter showing in vivo efficacy in a rat model of adjuvant-induced arthritis. mdpi.com Similarly, the natural products calcaratarin D and a specific sesquiterpene lactone also exhibit anti-inflammatory effects by targeting this pathway. mdpi.com

Another mechanism involves the inhibition of enzymes crucial to the inflammatory cascade. A biyouyanagin derivative linked to adenine (B156593) and arctiidilactone have shown anti-inflammatory activity by inhibiting LPS-induced cytokine production and NO production, respectively. mdpi.com Furthermore, an indole-based γ-butyrolactone has been identified as a potent COX-2 inhibitor. mdpi.com

A notable example is the compound α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone (KME-4), which has demonstrated significant anti-inflammatory effects in animal models. nih.gov KME-4 was found to be more potent than ibuprofen (B1674241) and naproxen (B1676952) in carrageenan-induced paw edema in rats and as effective as naproxen in a granuloma formation model. nih.gov A key finding was that KME-4 acts as a dual inhibitor of both prostaglandin (B15479496) synthetase and 5-lipoxygenase, enzymes that produce inflammatory mediators. nih.gov

Studies on other γ-butyrolactone derivatives, such as BM138, have shown a dose-dependent reduction of paw edema in the carrageenan model, reaching up to 49% inhibition. nih.gov Another derivative, BM138A, reduced mechanical hyperalgesia in the Randall-Selitto test. nih.gov

Table 1: Anti-inflammatory Activity of γ-Butyrolactone Derivatives

| Compound/Derivative | Mechanism of Action | Model System | Reference |

|---|---|---|---|

| Santonine-derived butyrolactone | Inhibition of NF-κB signaling pathway | Freund's adjuvant arthritis rat model | mdpi.com |

| Phthalide-based butyrolactone | Inhibition of NF-κB signaling pathway | Adjuvant arthritis rat model | mdpi.com |

| Calcaratarin D | Inhibition of NF-κB signaling pathway | Not specified | mdpi.com |

| Sesquiterpene lactone | Inhibition of NF-κB signaling pathway | Not specified | mdpi.com |

| Biyouyanagin derivative | Inhibition of LPS-induced cytokine production | Not specified | mdpi.com |

| Arctiidilactone | Inhibition of LPS-induced NO production | Not specified | mdpi.com |

| Indole-based γ-butyrolactone | COX-2 inhibition | Not specified | mdpi.com |

| KME-4 | Dual inhibition of prostaglandin synthetase and 5-lipoxygenase | Carrageenan-induced paw edema and granuloma formation in rats | nih.gov |

| BM138 | Anti-edematous | Carrageenan-induced paw edema in rats | nih.gov |

| BM138A | Reduction of mechanical hyperalgesia | Randall-Selitto test in rats | nih.gov |

Immunosuppressive Activities

Certain synthetic and natural γ-butyrolactones have been identified as possessing potent immunosuppressive properties. nih.gov Benzene-fused γ-butyrolactones, for example, have been shown to have highly efficacious immunosuppressive effects. nih.gov

Natural sources have also yielded immunosuppressive γ-butyrolactones. A sesquiterpene lactone isolated from Artemisia argyi demonstrated significant immunosuppressive activity by inhibiting the proliferation of T lymphocytes. nih.gov Similarly, a santonin (B1680769) derivative was evaluated for its immunosuppressive potential through its effects on both T- and B-cell proliferation. nih.gov

Kinsenoside, a natural γ-butyrolactone originally isolated from Anoectochillus roxburghii, has been highlighted as a potentially effective agent for the treatment of autoimmune hepatitis, further underscoring the therapeutic potential of this class of compounds in modulating the immune system. nih.gov

Table 2: Immunosuppressive Activity of γ-Butyrolactone Derivatives

| Compound/Derivative | Source | Mechanism/Assay | Reference |

|---|---|---|---|

| Benzene-fused γ-butyrolactones | Synthetic | Not specified | nih.gov |

| Sesquiterpene lactone | Artemisia argyi | Inhibition of T lymphocyte proliferation | nih.gov |

| Santonin derivative | Synthetic | T- and B-cell proliferation assay | nih.gov |

| Kinsenoside | Anoectochillus roxburghii | Potential treatment for autoimmune hepatitis | nih.gov |

Antioxidant Activities

The antioxidant potential of γ-butyrolactones has been confirmed through various in vitro assays. nih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay and superoxide (B77818) scavenging assays are commonly used to evaluate the antioxidant capacity of these compounds. nih.gov

For instance, styraxlignolide E, a compound found in Styrax japonica, has been studied for its antioxidant activity. nih.gov Another example is norstictic acid, isolated from the lichen Usnea articulata, which exhibited superoxide scavenging activity even greater than that of the well-known antioxidant quercetin. nih.gov This finding suggests that the antioxidant properties of such compounds may play a role in the defense mechanisms of lichens. nih.gov

In a study of γ-butyrolactone derivatives, BM138 and BM138A demonstrated concentration-dependent scavenging activity against the ABTS radical cation, with inhibition of the radical absorbance reaching up to 80%. nih.gov These results suggest that these derivatives could be valuable as antinociceptive and antioedematous agents with the added benefit of free radical-scavenging properties. nih.gov

Table 3: Antioxidant Activity of γ-Butyrolactone Derivatives

| Compound/Derivative | Source/Type | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Styraxlignolide E | Styrax japonica | DPPH assay, superoxide scavenging assay | Demonstrated antioxidant activity | nih.gov |

| Norstictic acid | Usnea articulate | Superoxide scavenging assay | Higher activity than quercetin | nih.gov |

| BM138 | Synthetic derivative | ABTS radical cation-scavenging | Up to 80% inhibition of radical absorbance | nih.gov |

| BM138A | Synthetic derivative | ABTS radical cation-scavenging | Up to 80% inhibition of radical absorbance | nih.gov |

Hypoglycemic Activities

The potential of γ-butyrolactones as therapeutic agents for type 2 diabetes has recently garnered attention. nih.gov Butyrolactone-1, for example, has been shown to inhibit α-glucosidase in vitro and to have a potent TNF-α lowering effect. nih.gov The interaction between butyrolactone-1 and α-glucosidase has been supported by molecular docking studies. nih.gov Furthermore, this compound maintained its potent hyperglycemic activity in in vivo studies in mice. nih.gov

Building on these findings, researchers have synthesized analogues of butyrolactone-1 by modifying its side chains, suggesting that the γ-butyrolactone scaffold is a promising starting point for the development of new hypoglycemic drugs. nih.gov

Table 4: Hypoglycemic Activity of γ-Butyrolactone Derivatives

| Compound/Derivative | Mechanism of Action | In Vitro/In Vivo | Reference |

|---|---|---|---|

| Butyrolactone-1 | Inhibition of α-glucosidase, TNF-α lowering effect | In vitro and in vivo (mice) | nih.gov |

| Analogues of butyrolactone-1 | Modification of side chains | Not specified | nih.gov |

Other Reported Biological Activities

The diverse biological profile of γ-butyrolactone derivatives extends beyond the activities previously mentioned. Research has indicated their potential in several other therapeutic areas.

Neuroprotective Effects : Phenolic γ-butyrolactones from Cinnamomum cassia have shown a neuroprotective effect against tunicamycin-induced cell death in human neuroblastoma cells. nih.gov Japonipene C from Petasites japonicas has also been identified as having neuroprotective properties. nih.gov Furthermore, the synthetic derivative 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) has been shown to protect against Aβ-induced cytotoxicity, suggesting its potential as a therapeutic scaffold for Alzheimer's and Parkinson's diseases. nih.gov

Analgesic Activity : Several γ-butyrolactone derivatives have demonstrated significant analgesic properties. nih.govindexcopernicus.com In the hot-plate assay, derivatives BM113A and BM138A prolonged the latency of the nociceptive reaction in a dose-dependent manner. nih.gov In the writhing test, these same compounds, along with BM113 and BM138, showed higher potency than acetylsalicylic acid. nih.gov

Flavor and Fragrance : Due to their often pleasant aromas, compounds structurally similar to γ-phenyl-γ-butyrolactone are of interest to the fragrance and food industries. solubilityofthings.com

Prodrugs : The γ-butyrolactone scaffold has been utilized to create prodrugs of active pharmaceutical ingredients. For instance, γ-butyrolactone derivatives of the STING agonist MSA-2 have been synthesized to improve its properties for systemic administration. researchgate.net

Table 5: Other Biological Activities of γ-Butyrolactone Derivatives

| Activity | Compound/Derivative | Key Finding | Reference |

|---|---|---|---|

| Neuroprotective | Phenolic γ-butyrolactones | Protection against tunicamycin-induced cell death | nih.gov |

| Neuroprotective | Japonipene C | Neuroprotective effect | nih.gov |

| Neuroprotective | 3BDO | Protection against Aβ-induced cytotoxicity | nih.gov |

| Analgesic | BM113A, BM138A | Prolonged latency in hot-plate test | nih.gov |

| Analgesic | BM113, BM113A, BM138, BM138A | Higher potency than acetylsalicylic acid in writhing test | nih.gov |

| Flavor and Fragrance | γ-Phenyl-γ-butyrolactone and similar compounds | Pleasant aromas | solubilityofthings.com |

| Prodrugs | γ-Butyrolactone derivatives of MSA-2 | Improved properties for systemic administration | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Phenyl Substituents and Other Functional Groups on Biological Activity

The introduction of a phenyl group at the γ-position of the butyrolactone ring, as seen in γ-Phenyl-γ-butyrolactone, significantly impacts its biological profile. Research on related compounds has demonstrated that the nature and position of substituents on the phenyl ring can modulate activity. For instance, in a series of α-benzylidene-γ-lactone derivatives, compounds bearing electron-withdrawing substituents, particularly at the meta- or para-positions of the phenyl ring, exhibited enhanced antifungal activity. nih.gov Specifically, derivatives with a halogen atom showed potent fungicidal effects. nih.gov

Furthermore, studies on other γ-butyrolactone derivatives have revealed the importance of various functional groups in determining their pharmacological actions. For example, γ-ethyl-γ-phenyl-butyrolactone (EFBL), which combines the structural features of an anticonvulsant and a hypnotic, demonstrates that the presence of both ethyl and phenyl groups contributes to its dual activity and influences its effects on brain catecholamine levels. nih.govresearchgate.net The addition of heterocyclic groups, such as isochinolinyl, morpholinyl, or arylpiperazine, to the γ-butyrolactone core has also been explored, leading to compounds with potential analgesic activity. uj.edu.pl

The following table summarizes the impact of different substituents on the biological activity of γ-butyrolactone derivatives based on various studies.

| Derivative Class | Substituent(s) | Observed Biological Activity | Reference |

| α-Benzylidene-γ-lactones | Electron-withdrawing groups (e.g., halogens) at meta/para positions of the phenyl ring | Enhanced antifungal activity | nih.gov |

| γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | Ethyl and Phenyl groups | Anticonvulsant and hypnotic properties | nih.govresearchgate.net |

| 3-Mono-substituted GBL derivatives | Isochinolinyl, morpholinyl, or arylpiperazine groups | Potential analgesic activity | uj.edu.pl |

Correlation Between Molecular Structure and Pharmacological Profile

The pharmacological profile of γ-butyrolactone derivatives is a direct consequence of their molecular structure. uj.edu.pljpccr.eu Studies have shown that even subtle changes in the structure can lead to significant differences in their biological effects. For instance, a study on three different γ-butyrolactone derivatives (LMOR, LHEL, and L8) revealed potent antinociceptive activity in various pain models. uj.edu.pljpccr.eu These compounds demonstrated effectiveness against thermal and chemical pain stimuli, indicating that the γ-butyrolactone moiety, in combination with specific heterocyclic groups, is a key pharmacophore for analgesia. uj.edu.pl

The table below illustrates the correlation between the structure of selected γ-butyrolactone derivatives and their observed pharmacological effects.

| Compound/Derivative | Key Structural Features | Pharmacological Profile | Reference |

| LMOR, LHEL, L8 | γ-Butyrolactone core with heterocyclic groups | Antinociceptive (analgesic) activity | uj.edu.pljpccr.eu |

| γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | γ-lactone with ethyl and phenyl substituents | Anticonvulsant and hypnotic | nih.govresearchgate.net |

| α-Benzylidene-γ-lactones | α-benzylidene group on the γ-butyrolactone ring | Antifungal activity | nih.gov |

Development and Validation of QSAR Models

QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity. nih.govuniroma1.it The development of robust and validated QSAR models is essential for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govuniroma1.it